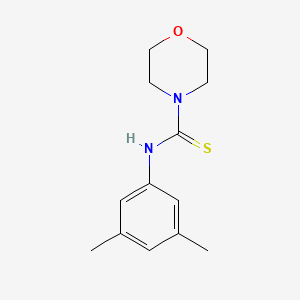
1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine, also known as MNPA, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been researched for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the α2-adrenergic receptor.
Biochemical and Physiological Effects
1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic, antidepressant, and antipsychotic properties. It also decreases the activity of the HPA axis, which is involved in stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine in lab experiments is its high potency and selectivity for certain receptors, which allows for more specific and targeted research. However, one limitation is its potential for toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine. One direction is to further investigate its potential therapeutic applications in various neurological disorders. Another direction is to study its effects on different receptor subtypes and their interactions. Additionally, research can be done to optimize its synthesis method and improve its safety profile.
Conclusion
In conclusion, 1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine is a psychoactive drug that has been researched for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves partial agonism at the 5-HT1A receptor and antagonism at the 5-HT2A receptor. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. While it has advantages for lab experiments, its potential for toxicity may limit its use. Future research directions include investigating its therapeutic applications, receptor subtypes, and synthesis optimization.
Méthodes De Synthèse
The synthesis method of 1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine involves the reaction of 3-methoxybenzyl chloride with 2-naphthylmethylpiperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain 1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine in its pure form.
Applications De Recherche Scientifique
1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-25-22-8-4-7-21(16-22)24-13-11-23(12-14-24)17-18-9-10-19-5-2-3-6-20(19)15-18/h2-10,15-16H,11-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGLPLDEZRZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)



![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)



![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)